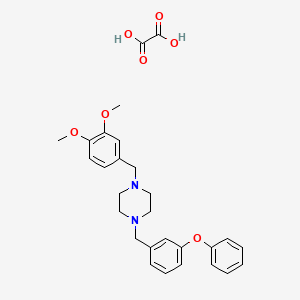![molecular formula C17H16ClFN2O3S B3940953 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3940953.png)
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine
Descripción general
Descripción
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine, also known as CFTRinh-172, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine acts as a selective inhibitor of CFTR by binding to a specific site on the protein. This binding prevents the opening of the CFTR channel, which leads to reduced chloride ion transport across cell membranes. 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to be highly selective for CFTR, with minimal effects on other ion channels.
Biochemical and Physiological Effects
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to improve lung function and reduce mucus production in individuals with cystic fibrosis. In addition, 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to have anti-inflammatory effects, which may contribute to its therapeutic benefits in cystic fibrosis. 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has also been studied for its potential applications in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a valuable tool for studying CFTR function in vitro and in vivo. However, there are some limitations to its use in lab experiments. 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to have off-target effects on other ion channels, which may complicate data interpretation. In addition, 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has limited solubility in aqueous solutions, which may require the use of organic solvents in experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine. One area of focus is the development of more selective CFTR inhibitors with fewer off-target effects. Another area of research is the investigation of 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in combination with other drugs for the treatment of cystic fibrosis and other diseases. Finally, there is a need for further studies on the long-term safety and efficacy of 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine in humans.
Conclusion
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine is a promising compound for the treatment of cystic fibrosis and other diseases. Its selective inhibition of CFTR makes it a valuable tool for studying CFTR function in vitro and in vivo. However, there are limitations to its use in lab experiments, and further research is needed to fully understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. 1-(2-chlorobenzoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine has been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), a protein that regulates the transport of chloride ions across cell membranes. Inhibition of CFTR activity can lead to improved lung function and reduced mucus production in individuals with cystic fibrosis.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O3S/c18-16-4-2-1-3-15(16)17(22)20-9-11-21(12-10-20)25(23,24)14-7-5-13(19)6-8-14/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOQVVVRHOOYXIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl){4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B3940870.png)
![3,5-bis{[(2-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B3940876.png)
![methyl 2-{[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3940880.png)
![5-methyl-5-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydro-2(3H)-furanone](/img/structure/B3940894.png)



![N-[2-(2-methylphenoxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3940924.png)



![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]benzamide](/img/structure/B3940966.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B3940972.png)
